Methyl 3-tert-butyl-4-methoxybenzoate

Description

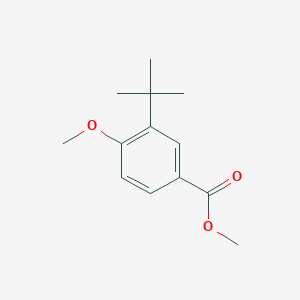

Methyl 3-tert-butyl-4-methoxybenzoate is a benzoate ester derivative characterized by a tert-butyl group at the 3-position and a methoxy group at the 4-position of the aromatic ring. This compound is structurally significant due to its steric and electronic properties, which arise from the bulky tert-butyl substituent and the electron-donating methoxy group.

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 3-tert-butyl-4-methoxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)10-8-9(12(14)16-5)6-7-11(10)15-4/h6-8H,1-5H3 |

InChI Key |

SSGFZFUEDGFPJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C(=O)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 3-tert-butyl-4-methoxybenzoate and related compounds, along with their implications:

Physicochemical and Reactivity Differences

Steric Effects: The tert-butyl group in this compound introduces significant steric hindrance, reducing reaction rates in sterically demanding processes compared to compounds with smaller substituents (e.g., Methyl 3-amino-4-tert-butylbenzoate) .

Electronic Effects : The methoxy group at the 4-position is electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, derivatives with nitro groups (e.g., Methyl 3-((4-(tert-butyl)benzyl)oxy)-4-nitrobenzoate) exhibit deactivated rings, favoring nucleophilic attack .

Solubility: The presence of polar groups (e.g., amino or hydroxyl) in analogs like Methyl 3-amino-4-tert-butylbenzoate increases water solubility, whereas nonpolar substituents (e.g., benzyloxy in Methyl 4-benzyloxy-3-methoxybenzoate) enhance lipid solubility .

Computational Comparisons

Studies on similar triazolone derivatives (e.g., 3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) highlight the importance of computational methods like B3LYP and HF for predicting properties such as Mulliken charges and molecular electrostatic potentials. These methods could be applied to this compound to model its reactivity and stability .

Methodological Considerations in Compound Comparison

As noted in , compound similarity assessments rely on structural, electronic, and functional group alignments. For this compound, dissimilarity with analogs like Methyl Violet (a triarylmethane dye) arises from the absence of conjugated aromatic systems, underscoring the need for context-specific comparison frameworks in virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.